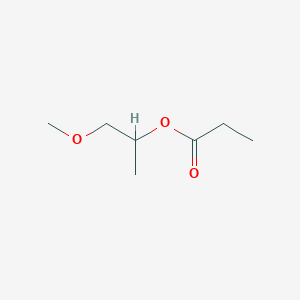

1-Methoxy-2-propyl propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxypropan-2-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVZUKKPYKRVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888996 | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

148462-57-1 | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148462-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148462571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-methoxy-,2-propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-Propyl Propanoate from Propylene Glycol Monomethyl Ether

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methoxy-2-propyl propanoate, a versatile solvent with applications in coatings, inks, and cleaning formulations.[1] The primary synthesis route, the direct esterification of propylene glycol monomethyl ether (PGME) with propanoic acid, is discussed in detail. This document explores the underlying reaction mechanism, kinetic and thermodynamic considerations, and the critical role of catalysis. A detailed, field-proven experimental protocol is presented, alongside methodologies for product purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this synthesis process.

Introduction: The Utility of this compound

This compound, also known as propylene glycol monomethyl ether propionate (PMP), is an organic ester characterized by its ether and ester functional groups.[1] This unique structure imparts excellent solvency for a wide range of polar and non-polar substances, making it a valuable component in various industrial applications.[1] It is frequently utilized as a solvent in the formulation of paints, inks, adhesives, and detergents.[2] The synthesis of this compound is primarily achieved through the esterification of propylene glycol monomethyl ether (also known as 1-methoxy-2-propanol) with propanoic acid.[1]

The Core Synthesis: Fischer Esterification

The synthesis of this compound from propylene glycol monomethyl ether and propanoic acid is a classic example of a Fischer esterification reaction. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction, necessitating strategic considerations to drive the equilibrium towards the product side.

Reaction Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below. The acid catalyst protonates the carbonyl oxygen of propanoic acid, enhancing its electrophilicity.[1] The hydroxyl group of propylene glycol monomethyl ether then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Caption: Mechanism of Acid-Catalyzed Esterification.

Catalysis: Driving the Reaction Forward

The choice of catalyst is a critical parameter in the synthesis of this compound. Both homogeneous and heterogeneous acid catalysts are employed in industrial and laboratory settings.

-

Homogeneous Catalysts: Mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid are effective homogeneous catalysts for this esterification.[1][2] While they offer high catalytic activity, their use necessitates a neutralization step during workup and can lead to corrosion and waste disposal challenges.[3][4]

-

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact.[3][5][6] These catalysts have demonstrated high efficacy in driving the esterification of propylene glycol ethers.[3][6]

Reaction Equilibrium and Kinetics

As an equilibrium-limited reaction, the synthesis of this compound is governed by Le Chatelier's principle. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by:

-

Using an excess of one reactant: Employing an excess of either propylene glycol monomethyl ether or propanoic acid can drive the reaction forward.[1] Molar ratios of propylene glycol monomethyl ether to propionic acid in the range of 0.6 to 3.0 have been reported.[2]

-

Removal of water: The continuous removal of water, a byproduct of the reaction, is a highly effective method to enhance product yield.[1] Azeotropic distillation with a suitable solvent is a common industrial practice.[2][7]

The reaction kinetics are influenced by temperature, catalyst loading, and reactant concentrations.[1][3] Industrial processes typically operate at elevated temperatures, generally above 80°C, to increase the reaction rate.[1][2]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed laboratory-scale procedure for the synthesis of this compound.

Materials and Equipment

| Reagents | Equipment |

| Propylene glycol monomethyl ether (PGME) | Round-bottom flask (three-necked) |

| Propanoic acid | Reflux condenser with Dean-Stark trap |

| p-Toluenesulfonic acid monohydrate (catalyst) | Magnetic stirrer with heating mantle |

| Toluene (azeotropic agent) | Separatory funnel |

| Saturated sodium bicarbonate solution | Rotary evaporator |

| Anhydrous magnesium sulfate | Distillation apparatus |

| Gas chromatograph-mass spectrometer (GC-MS) |

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine propylene glycol monomethyl ether (1.0 mol), propanoic acid (1.2 mol), p-toluenesulfonic acid monohydrate (0.02 mol), and toluene (50 mL).

-

Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, typically 4-6 hours.

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash further with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[2]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of starting materials and byproducts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Safety Considerations

-

Propylene glycol monomethyl ether: Flammable liquid and vapor. May cause respiratory irritation, drowsiness, or dizziness.[8]

-

Propanoic acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

p-Toluenesulfonic acid: Causes skin irritation and serious eye damage.

-

This compound: Flammable liquid and vapor.[9]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

Conclusion

The synthesis of this compound via the Fischer esterification of propylene glycol monomethyl ether is a robust and well-established method. By carefully controlling reaction conditions, particularly through the use of an effective acid catalyst and the removal of water, high yields of the desired product can be achieved. The choice between homogeneous and heterogeneous catalysis will depend on the specific requirements of the application, balancing factors such as reaction rate, ease of purification, and environmental impact. This guide provides a solid foundation for the successful laboratory and potential scale-up synthesis of this important industrial solvent.

References

- US5239111A - Propylene glycol monomethyl ether propionate compound and the process for the preparation thereof - Google P

- Buy 1-Methoxy-2-propyl propano

- Safety Data Sheet: 1-Methoxy-2-propyl acet

- This compound (cas 546-48-5) SDS/MSDS download - Guidechem. (URL: )

- Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin - ResearchG

- safety d

- Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro - PubMed. (URL: )

- Reaction Thermodynamic and Kinetics for Esterification of Propylene Glycol Monomethyl Ether and Acetic Acid over Ion-exchange Resin - Preprints.org. (URL: )

- CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Google P

- Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - MDPI. (URL: )

- 2-Propanol, 1-methoxy-, 2-propanoate | C7H14O3 | CID 11008049 - PubChem. (URL: )

- Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous C

- CN1634851A - Propylene Glycol Methyl Ether Propionate Clean Production Method - Google P

- SAFETY D

Sources

- 1. Buy this compound | 148462-57-1 [smolecule.com]

- 2. US5239111A - Propylene glycol monomethyl ether propionate compound and the process for the preparation thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Google Patents [patents.google.com]

- 6. Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst [mdpi.com]

- 7. CN1634851A - Propylene Glycol Methyl Ether Propionate Clean Production Method - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Propanol, 1-methoxy-, 2-propanoate | C7H14O3 | CID 11008049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. spectrumchemical.com [spectrumchemical.com]

Physical and chemical properties of 1-Methoxy-2-propyl propanoate

An In-depth Technical Guide to 1-Methoxy-2-propyl propanoate

This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant applications in research and industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and safety considerations of this important solvent and chemical intermediate.

Identification and Molecular Structure

This compound is an organic compound classified as a propylene glycol ether ester. Its unique structure, containing both an ether and an ester functional group, imparts a valuable combination of properties, most notably its excellent solvency for a wide range of polar and non-polar substances.[1][2]

Nomenclature and Identifiers:

-

Synonyms : Propylene glycol methyl ether propionate (PMP), 1-Methoxy-2-propanol propanoate, 2-Propanol, 1-methoxy-, 2-propanoate.[3][5][6]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties make it an effective solvent for a variety of industrial and research applications, particularly in coatings and inks.[6]

| Property | Value | Source(s) |

| Molecular Weight | 146.18 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][6] |

| Odor | Sweet, characteristic ester-like | [1] |

| Boiling Point | ~178 °C | [4][5][6] |

| Density | ~0.947 g/cm³ | [4][5][6] |

| Flash Point | 56 °C (closed cup) | [7] |

| Solubility | Strong solubility for polar and non-polar substances | [1] |

Note on Physical Properties: There are some discrepancies in the reported literature for boiling and flash points. A boiling point of approximately 120°C has been reported, which is significantly lower than the more frequently cited value of ~178°C from multiple chemical suppliers.[1][4][5][6] Similarly, a flash point of 36°C has also been noted.[1] The values presented in the table are the most consistently reported in technical data sheets.

Chemical Reactivity and Stability

This compound is a relatively stable compound under standard conditions.[7] Its reactivity is primarily dictated by the ester functional group.

-

Hydrolysis : In the presence of water, particularly under acidic or basic catalysis, the ester can hydrolyze to yield 1-methoxy-2-propanol and propanoic acid. This reaction is a key consideration for storage and in applications where water may be present.[1]

-

Transesterification : The compound can undergo transesterification, reacting with other alcohols in the presence of a catalyst to exchange the alkoxy group, forming a new ester and 1-methoxy-2-propanol.[1]

-

Incompatibilities : It is incompatible with strong oxidizing agents, which can lead to vigorous reactions and increase the risk of fire or explosion. It should also be kept away from strong acids and bases, which can catalyze its decomposition.[7][8]

-

Hazardous Decomposition : Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide can be formed.[7]

Caption: Hydrolysis of this compound.

Synthesis and Manufacturing

The most common and industrially significant method for producing this compound is through the direct esterification of 1-methoxy-2-propanol with propanoic acid.[1]

Causality of Experimental Design: This reaction is a reversible equilibrium process. To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant (often the less expensive one) or, more commonly, by continuously removing water as it is formed during the reaction. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to increase the reaction rate by protonating the carbonyl oxygen of the propanoic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]

Caption: General workflow for the synthesis of this compound.

Generalized Laboratory Protocol for Esterification

The following protocol outlines a representative procedure for the synthesis of this compound. Note: This is a generalized method and should be adapted and optimized with appropriate safety precautions for specific laboratory conditions.

-

Apparatus Setup : Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus or similar setup for azeotropic removal of water, topped with a reflux condenser.

-

Charging Reactants : To the flask, add 1-methoxy-2-propanol and propanoic acid, typically in a molar ratio between 1:1 and 1:1.5. A non-polar solvent that forms an azeotrope with water (e.g., toluene) can be added to facilitate water removal.

-

Catalyst Addition : Slowly and with stirring, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, ~0.5-1% by weight of the reactants).

-

Reaction : Heat the mixture to reflux. Water will co-distill with the solvent and be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by analytical techniques like GC. Continue reflux until no more water is produced, indicating the reaction is complete.

-

Workup : Cool the reaction mixture to room temperature. Carefully wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine to remove residual salts.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Expected Spectroscopic Characteristics

While experimental spectra for this compound (CAS 148462-57-1) are not widely available in public databases, its structure allows for the prediction of key features that are invaluable for its identification by researchers.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Propionyl Group : A triplet around δ 1.1 ppm (3H, -CH₂CH₃ ) and a quartet around δ 2.3 ppm (2H, -CH₂ CH₃).

-

Methoxy Group : A sharp singlet around δ 3.3 ppm (3H, -OCH₃ ).

-

Propyl Backbone : A doublet around δ 1.2 ppm (3H, -CH(CH₃ )-), a multiplet for the backbone methine proton (-O-CH (CH₃)-) around δ 5.0 ppm, and a multiplet for the backbone methylene protons (-CH₂-OCH₃) around δ 3.4-3.5 ppm.

-

-

¹³C NMR : The spectrum should display 7 unique carbon signals, corresponding to each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by characteristic absorptions of the functional groups.

-

A strong, sharp peak for the ester carbonyl (C=O) stretch, expected around 1735-1745 cm⁻¹ .

-

Two distinct C-O stretching bands: one for the ester linkage (C-O-C) around 1150-1250 cm⁻¹ and one for the ether linkage (C-O-C) around 1080-1150 cm⁻¹ .

-

Multiple C-H stretching peaks from the alkyl groups in the region of 2850-3000 cm⁻¹ .

-

-

Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the molecular ion peak (m/z = 146) may be observed. Common fragmentation patterns would include the loss of the propionyloxy group or cleavage at the ether linkage, leading to characteristic fragment ions.

Applications in Research and Industry

The primary application of this compound is as an industrial solvent.[1] Its unique molecular structure, possessing both ether and ester functionalities, allows it to effectively dissolve a wide range of substances.

-

Coatings and Inks : It is widely used as a solvent for various polymers in high-grade coatings and inks, including acrylics, epoxies, polyesters, and nitrocellulose.[1][6] Its solvency and evaporation rate help to improve the quality and performance of these formulations.

-

Cleaning Agents : Its ability to dissolve both polar and non-polar soils makes it a suitable component in industrial and electronic cleaning formulations.[1]

-

Chemical Intermediate : It serves as a precursor in the synthesis of other chemical products.[1]

-

Polymer Synthesis : It can be used as a solvent during the synthesis of various polymers, helping to control viscosity and improve the performance of the resulting materials.[1]

Safety and Handling

This compound is a flammable liquid and requires appropriate handling procedures.

-

Hazards :

-

Physical : Flammable liquid and vapor. Vapors may form explosive mixtures with air.[7]

-

Health : May cause skin and eye irritation. Inhalation of high concentrations of vapor may irritate the respiratory tract.[7] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

-

Safe Handling Procedures :

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Use spark-proof tools and explosion-proof equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.

-

Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials like strong oxidizing agents.[6]

-

References

-

Conier Chem&Pharma Limited. (n.d.). Buy this compound. Retrieved January 14, 2026, from [Link]

-

Safety Data Sheet. (2022, September 1). Propylene Glycol Monomethyl Ether Propionate. [Link]

-

Somu Organo Chem. (n.d.). Propylene Glycol Mono Methyl Ether Propionate (PMP). Retrieved January 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1-Methoxy-2-propyl acetate Phase change data. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectra of 1-methoxy-2-propanone... Retrieved January 14, 2026, from [Link]

-

AECOCHEM. (n.d.). Propylene Glycol Monomethyl Ether Propionate CAS 148462-57-1. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030059). Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.

-

Chemcasts. (n.d.). 2-Propanol, 1-methoxy-, 2-propanoate (CAS 148462-57-1) Properties. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved January 14, 2026, from [Link]

-

OSHA. (n.d.). 1-Methoxy-2-propanol (1M2P), ... Analytical Method. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1-Methoxy-2-propyl acetate IR Spectrum. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Propanol, 1-methoxy-, 2-propanoate. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 2-Propanol, 1-methoxy- Infrared Spectrum. Retrieved January 14, 2026, from [Link]

Sources

- 1. Buy this compound | 148462-57-1 [smolecule.com]

- 2. 1-Methoxy-2-propyl acetate [webbook.nist.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 148462-57-1 Propylene glycol monomethyl ether propionate AKSci E078 [aksci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. aecochemical.com [aecochemical.com]

- 7. shinychem.com.tw [shinychem.com.tw]

- 8. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Methoxy-2-propyl propanoate

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-methoxy-2-propyl propanoate (CAS 148462-57-1). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this important solvent and chemical intermediate. Given the limited availability of published experimental spectra for this specific compound, this guide will utilize predicted spectroscopic data to illustrate the principles of spectral interpretation and analytical methodology.

Introduction to this compound

This compound is an ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1] It is structurally composed of a 1-methoxy-2-propyl group esterified with propanoic acid. This compound finds applications as a solvent in various industrial processes. A thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and impurity profiling.

Molecular Structure:

This guide will now proceed to detail the predicted spectroscopic data for this compound across three key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 3.95 | Multiplet | 1H | -O-CH(CH₃)- |

| b | 3.40 | Singlet | 3H | -O-CH₃ |

| c | 3.35 | Doublet of doublets | 2H | -CH₂-O-CH₃ |

| d | 2.25 | Quartet | 2H | -C(=O)-CH₂-CH₃ |

| e | 1.15 | Doublet | 3H | -CH(CH₃)- |

| f | 1.05 | Triplet | 3H | -CH₂-CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Signal a (δ ~3.95, multiplet, 1H): This signal is assigned to the proton on the chiral carbon of the propyl group. It is shifted downfield due to the deshielding effect of the adjacent ester oxygen. The multiplet splitting pattern arises from coupling to the neighboring methyl and methylene protons.

-

Signal b (δ ~3.40, singlet, 3H): This sharp singlet corresponds to the three protons of the methoxy group. The absence of splitting indicates no adjacent protons.

-

Signal c (δ ~3.35, doublet of doublets, 2H): These two protons belong to the methylene group adjacent to the methoxy group. They are diastereotopic, meaning they are in slightly different chemical environments, and will couple with the proton on the chiral center.

-

Signal d (δ ~2.25, quartet, 2H): This signal is attributed to the methylene protons of the propanoate group. The quartet splitting is due to coupling with the adjacent methyl group (n+1 rule, 3+1=4).

-

Signal e (δ ~1.15, doublet, 3H): This doublet represents the three protons of the methyl group attached to the chiral center of the propyl group. The doublet splitting is a result of coupling to the single adjacent proton (n+1 rule, 1+1=2).

-

Signal f (δ ~1.05, triplet, 3H): This triplet is assigned to the terminal methyl group of the propanoate moiety. The triplet splitting is caused by coupling with the adjacent methylene group (n+1 rule, 2+1=3).

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | 174.0 | C=O (Ester carbonyl) |

| 2 | 75.5 | -O-CH(CH₃)- |

| 3 | 73.0 | -CH₂-O-CH₃ |

| 4 | 59.0 | -O-CH₃ |

| 5 | 27.5 | -C(=O)-CH₂-CH₃ |

| 6 | 16.5 | -CH(CH₃)- |

| 7 | 9.0 | -CH₂-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Signal 1 (δ ~174.0): This downfield signal is characteristic of a carbonyl carbon in an ester functional group.

-

Signal 2 (δ ~75.5): This signal corresponds to the chiral carbon of the propyl group, which is bonded to the ester oxygen.

-

Signal 3 (δ ~73.0): This signal is assigned to the methylene carbon adjacent to the methoxy group.

-

Signal 4 (δ ~59.0): This signal represents the carbon of the methoxy group.

-

Signal 5 (δ ~27.5): This upfield signal is attributed to the methylene carbon of the propanoate group.

-

Signal 6 (δ ~16.5): This signal corresponds to the methyl carbon attached to the chiral center.

-

Signal 7 (δ ~9.0): This upfield signal is assigned to the terminal methyl carbon of the propanoate group.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a liquid sample like this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans (typically 8 to 16 for a concentrated sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration and instrument sensitivity).

-

Set an appropriate relaxation delay.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Predicted IR Spectrum of this compound

The predicted key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretching (alkane) |

| 1740 | Strong | C=O stretching (ester) |

| 1250-1050 | Strong | C-O stretching (ester and ether) |

| 1460, 1380 | Medium | C-H bending (alkane) |

Interpretation of the Predicted IR Spectrum:

-

2970-2850 cm⁻¹ (Strong): This region will show strong absorption bands corresponding to the stretching vibrations of the various sp³ C-H bonds in the molecule.

-

1740 cm⁻¹ (Strong): A very prominent and sharp absorption band is expected in this region, which is highly characteristic of the C=O stretching vibration of an ester functional group.

-

1250-1050 cm⁻¹ (Strong): This region, often referred to as the "fingerprint region," will contain strong and complex absorption bands due to the C-O stretching vibrations of both the ester and the ether linkages.

-

1460, 1380 cm⁻¹ (Medium): These bands are attributed to the bending vibrations (scissoring and rocking) of the C-H bonds in the methyl and methylene groups.

Experimental Protocol for IR Spectroscopy

For a liquid sample such as this compound, the following protocol for Attenuated Total Reflectance (ATR) FT-IR is commonly used.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum of this compound

For this compound (MW = 146.18), the following key fragments are predicted in an electron ionization (EI) mass spectrum.

| m/z (Predicted) | Possible Fragment Structure |

| 146 | [C₇H₁₄O₃]⁺ (Molecular Ion) |

| 115 | [M - OCH₃]⁺ |

| 87 | [CH₃CH₂C(=O)O=CHCH₃]⁺ |

| 73 | [CH(CH₃)CH₂OCH₃]⁺ |

| 57 | [CH₃CH₂C=O]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

m/z 146 (Molecular Ion): The peak corresponding to the intact molecule with one electron removed. Its intensity may be low due to the instability of the molecular ion.

-

m/z 115: Loss of a methoxy radical (•OCH₃) from the molecular ion.

-

m/z 87: This fragment likely arises from a McLafferty rearrangement, a common fragmentation pathway for esters.

-

m/z 73: Cleavage of the ester bond to give the 1-methoxy-2-propyl cation.

-

m/z 57: Alpha-cleavage next to the carbonyl group, resulting in the propionyl cation. This is often a prominent peak in the mass spectra of propanoate esters.

-

m/z 45: A common fragment for methyl ethers, resulting from cleavage of the C-C bond adjacent to the ether oxygen.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination where a gas chromatograph separates a mixture into its individual components before they are introduced into the mass spectrometer for analysis.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC Method:

-

Set the injection port temperature (e.g., 250 °C).

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Program the oven temperature to start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Set the carrier gas (usually helium) flow rate.

-

-

MS Method:

-

Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

-

Set the electron energy for EI to 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components, and as this compound elutes from the column, it will enter the mass spectrometer to be ionized, fragmented, and detected.

-

-

Data Analysis:

-

The software will generate a chromatogram showing the retention time of the compound and a mass spectrum for the corresponding peak.

-

The mass spectrum can be compared to spectral libraries for identification or analyzed manually to determine the fragmentation pattern.

-

Summary and Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive roadmap for the structural characterization of this compound. The included experimental protocols provide a solid foundation for researchers to acquire high-quality spectroscopic data. It is the author's hope that this guide will serve as a valuable resource for scientists and professionals working with this and similar chemical entities, fostering a deeper understanding of the application of modern spectroscopic techniques in chemical analysis.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

Relationship between Structure and Spectroscopic Data

Caption: The relationship between the molecular structure and the information derived from different spectroscopic techniques.

References

-

ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propanol, 1-methoxy-, 2-propanoate. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Shimadzu. (n.d.). GCMS Standard Operating Procedure. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Characteristics of 1-Methoxy-2-propyl propanoate

Foreword

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a cornerstone of successful formulation, synthesis, and purification processes. 1-Methoxy-2-propyl propanoate, a glycol ether ester, presents a unique combination of properties that make it a compelling, low-toxicity solvent candidate. This guide provides a comprehensive exploration of its solubility characteristics, grounded in both theoretical principles and practical experimental methodology. Our objective is to equip the reader with the foundational knowledge to effectively utilize this versatile solvent in their work.

Physicochemical Profile of this compound

This compound is an organic compound classified as an ester derived from the reaction of 1-methoxy-2-propanol and propanoic acid.[1] Its molecular structure, featuring both ether and ester functional groups, is key to its solvency power.[1] This bifunctional nature allows it to dissolve a wide array of substances, from polar to non-polar, making it a versatile choice in many applications.[2][3]

Below is a summary of its key physicochemical properties. It is important to note that in commercial and industrial contexts, this compound is closely related to Propylene Glycol Methyl Ether Acetate (PGMEA), and some literature may use the terms interchangeably or provide data for the more common PGMEA.[2][4][5]

| Property | Value | Source |

| IUPAC Name | 1-methoxypropan-2-yl propanoate | [1] |

| CAS Number | 148462-57-1 | [1] |

| Molecular Formula | C7H14O3 | [1][6] |

| Molecular Weight | 146.18 g/mol | [1][7] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, ester-like | [1] |

| Boiling Point | ~177.6 °C | [6] |

| Flash Point | ~56.8 °C | [6] |

| Density | ~0.9 g/cm³ | [6] |

The Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play. For this compound, its solubility in various organic solvents can be predicted by examining its molecular structure and the potential for intermolecular interactions.

The molecule possesses:

-

A non-polar hydrocarbon backbone: This contributes to its solubility in non-polar solvents through van der Waals forces.

-

An ether linkage (-O-): This introduces a polar region and the ability to act as a hydrogen bond acceptor.

-

An ester group (-COO-): This is a significant polar functional group that can also act as a hydrogen bond acceptor.

These features allow this compound to effectively interact with a range of solvent molecules, from non-polar hydrocarbons to polar aprotic and protic solvents.

Caption: Intermolecular forces governing the solubility of this compound.

Qualitative Solubility Profile

While quantitative solubility data for this compound is not extensively available in the public literature, a qualitative assessment can be made based on its chemical structure and data for the closely related PGMEA. It is reported to be miscible with many common organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the ether and ester oxygens of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Similar polarity and dipole-dipole interactions. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | "Like dissolves like" principle; similar functional groups and intermolecular forces. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble to Miscible | The non-polar backbone of the solute interacts favorably with the aromatic ring. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble to Soluble | Solubility is driven by weaker van der Waals forces; may be limited depending on the alkane chain length. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble to Miscible | Dipole-dipole interactions facilitate solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Similar ether functional groups lead to good miscibility. |

| Water | Limited Solubility | While it has polar groups, the larger non-polar hydrocarbon portion of the molecule limits its solubility in water. Esters can act as hydrogen-bond acceptors but not donors, which also affects water solubility.[8] |

Standard Operating Procedure for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The goal is to create a slurry where solid solute is in equilibrium with the saturated solution.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation. Immediately filter the solution through a syringe filter into a clean, tared vial.

-

Quantification: Determine the mass of the filtered saturated solution. Then, quantify the concentration of this compound in the solution using a pre-calibrated analytical method, such as gas chromatography.

-

Calculation of Solubility: Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

Caption: Workflow for the isothermal equilibrium method of solubility determination.

Influential Factors on Solubility

-

Temperature: The solubility of solids in liquids generally increases with temperature. For liquid-liquid systems like this compound in most organic solvents where miscibility is high, temperature may have a less dramatic effect but can still influence the solubility parameters.

-

Purity of Components: The presence of impurities in either the solute or the solvent can alter the intermolecular forces and, consequently, the measured solubility. Water is a common impurity that can significantly impact solubility in non-polar organic solvents.

Applications and Relevance

The excellent solvency of this compound for a wide range of materials makes it a valuable component in numerous formulations.[1] Drawing parallels from the well-documented uses of PGMEA, it is suitable as a solvent for:

-

Coatings and Inks: It can dissolve various polymers and resins, including polyesters, acrylics, epoxies, and nitrocellulose, making it an effective coalescing agent and flow improver.[3][4][9]

-

Cleaning Agents: Its ability to dissolve both polar and non-polar contaminants makes it useful in precision cleaning formulations for electronics and other sensitive components.[4]

-

Chemical Synthesis: It can serve as a reaction medium for organic synthesis, particularly when dissolving multiple reactants with different polarities is necessary.[1]

Safety and Handling

As with any organic solvent, proper safety precautions are essential. This compound is a flammable liquid.[7] Handling should be performed in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

- Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety. Henan GP Chemicals Co.,Ltd.

- Buy 1-Methoxy-2-propyl propano

- Propylene glycol methyl ether (PGME)

- What are the uses of pgmea solvent in the chemical industry?. Echemi.

- Propylene Glycol,99.5% Purity Pma Solvent,Methoxy-2 Propyl Acetate Manufacturer in China. Made-in-China.com.

- Propylene Glycol Methyl Ether Acetate: Applications, Effects, and Altern

- 148462-57-1, 2-Propanol, 1-methoxy-, 2-propano

- 1-METHOXY-2-PROPANOL ACETATE.

- 2-Propanol, 1-methoxy-, 2-propano

- Ester Solubility and Prepar

- 1-Methoxy-2-propyl acet

Sources

- 1. Buy this compound | 148462-57-1 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 1-Methoxy-2-propyl acetate | 108-65-6 [amp.chemicalbook.com]

- 4. Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety - Blog [gpcchem.com]

- 5. shell.com [shell.com]

- 6. echemi.com [echemi.com]

- 7. 2-Propanol, 1-methoxy-, 2-propanoate | C7H14O3 | CID 11008049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Propylene Glycol,99.5% Purity Pma Solvent,Methoxy-2 Propyl Acetate Manufacturer in China [sdqh-chem.com]

Health and safety considerations for 1-Methoxy-2-propyl propanoate in a lab setting

An In-Depth Technical Guide to the Safe Laboratory Handling of 1-Methoxy-2-propyl propanoate

Section 1: Core Hazard Identification and Chemical Profile

Introduction to this compound

This compound (CAS No: 148462-57-1) is an organic compound classified as an ester, derived from 1-methoxy-2-propanol and propanoic acid.[1] It presents as a colorless liquid with a characteristic sweet, ester-like odor.[1] Its unique structure, incorporating both ether and ester functionalities, makes it a versatile solvent capable of dissolving a range of polar and non-polar substances.[1] This property makes it valuable in laboratory settings as a solvent for coatings, inks, and adhesives, as a cleaning agent, and as a chemical intermediate in the synthesis of polymers and other organic compounds.[1]

Given its utility, researchers and drug development professionals must possess a comprehensive understanding of its potential hazards to ensure safe handling and mitigate risks in the laboratory environment. This guide provides a technical framework for safety, grounded in the substance's physicochemical properties and established best practices.

Foundational Hazard Analysis

A thorough risk assessment begins with understanding the intrinsic hazards of a substance. For this compound, hazard information is consolidated from multiple sources under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to note that while data for this specific ester is available, a robust safety protocol also considers data from structurally similar and more extensively studied compounds, such as 1-Methoxy-2-propanol and 1-Methoxy-2-propyl acetate (PGMEA), to address any data gaps.

The primary hazards associated with this compound are summarized below.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning | [2] |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Danger | [3] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled | Danger | [2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness | Warning | [4][5][6] |

Note: The H331 (Toxic if inhaled) classification is reported in 12% of ECHA C&L notifications, while H336 (May cause drowsiness or dizziness) is associated with the parent alcohol, 1-methoxy-2-propanol. Due to the high potential severity, both inhalation hazards must be considered in a conservative risk assessment.

Section 2: Physicochemical Data and Risk Assessment Framework

Key Physicochemical Properties

The physical properties of a chemical are determinative of its behavior in a laboratory environment and are critical inputs for a risk assessment. For instance, a low flash point indicates a high risk of fire, while a vapor density greater than air suggests that vapors can accumulate in low-lying areas.

| Property | Value | Implication for Laboratory Safety | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | - | [1] |

| Molecular Weight | 146.18 g/mol | Influences vapor density and diffusion. | [2] |

| Appearance | Colorless liquid | - | [1] |

| Boiling Point | ~120 °C (248 °F) | Indicates volatility and potential for vapor generation. | [1][7] |

| Flash Point | ~36 °C (97 °F) | Flammable. Can be ignited under ambient conditions. Requires stringent control of ignition sources. | [1][7] |

| Vapor Density | >1 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, increasing fire and inhalation risk. | [7][8] |

| Solubility in Water | Limited to Soluble | Affects spill cleanup and firefighting procedures. | [1][7] |

The Risk Assessment Workflow

A self-validating safety protocol is not merely a list of rules but a dynamic process of risk assessment. This involves systematically identifying hazards, evaluating the risks associated with laboratory procedures, and implementing appropriate controls. This workflow should be documented for any new or significantly modified experiment involving this compound.

Caption: The continuous four-step laboratory risk assessment workflow.

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety strategies prioritize inherent safety measures over reliance on personal protective equipment. The hierarchy of controls is a fundamental concept in occupational safety that provides a framework for implementing the most robust and reliable risk-reduction measures.

Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions.

Engineering Controls

These are the primary line of defense, designed to remove the hazard at the source or isolate the worker from it.

-

Chemical Fume Hood: All work involving this compound, especially heating or aerosolizing, must be conducted in a properly functioning chemical fume hood to control flammable and toxic vapors.

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.[9][10] Use explosion-proof ventilation where applicable.[9]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]

Administrative Controls

These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency response for this compound.

-

Restricted Access: Designate specific areas for storage and use, limiting access to authorized personnel only.

-

Labeling: Ensure all containers are clearly labeled with the chemical identity and appropriate GHS hazard pictograms.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[9]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[9][11] Nitrile gloves may provide adequate protection for incidental contact, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid skin contact.[11]

-

Lab Coat: A flame-retardant lab coat is recommended. Ensure clothing is appropriate to prevent skin contact.[12]

-

-

Respiratory Protection: Respiratory protection is typically not required when working within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]

Section 5: Standard Operating Procedures (SOPs)

General Handling and Storage Protocol

-

Pre-Handling:

-

Handling:

-

Conduct all transfers and manipulations inside a chemical fume hood.

-

Use non-sparking tools and explosion-proof equipment for all operations.[10][14]

-

When transferring between metal containers, ensure they are grounded and bonded to prevent static discharge.[10][14][15]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[16]

-

-

Storage:

-

Store in a tightly closed, properly labeled container.[4][9]

-

Keep in a cool, dry, well-ventilated area designated for flammable liquids.[9][10]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6][17]

-

Do not store in direct sunlight or areas where the fire hazard may be acute.[9][17]

-

Waste Disposal

-

Collection: Collect waste this compound and contaminated materials in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[13] Do not pour down the drain.[13][18]

Section 6: Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Increase ventilation to the area, if safe to do so.

-

Control Ignition Sources: Remove all sources of ignition.

-

Containment (for small spills):

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Use non-sparking tools.[10]

-

Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[9][10] Do not use combustible materials like sawdust.[17]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

-

Large Spills: For large spills, evacuate the area, alert emergency personnel, and contact your institution's EHS office immediately.

First Aid Measures

Immediate and appropriate first aid is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3]

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [9][10][17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [9][10][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][10][17] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [3][9][10] |

Firefighting

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6][13] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[17]

-

Hazards: The substance is flammable.[2] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[17] Containers may explode when heated.[6] Hazardous decomposition products like carbon monoxide and carbon dioxide may be formed.[6][17]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[13]

References

-

Premier Pump Services Australia. 1-Methoxy-2-propanol Safety Data Sheet. [Link]

-

Penta chemicals. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. [Link]

-

Mallinckrodt Baker, Inc. 1-METHOXY-2-PROPANOL MSDS. [Link]

-

PubChem. 2-Propanol, 1-methoxy-, 2-propanoate. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propyl acetate. [Link]

-

Regulations.gov. (2017, October 20). SAFETY DATA SHEET. [Link]

-

Sdfine. 1-METHOXY-2-PROPANOL GHS Safety Data Sheet. [Link]

-

PubChem. 1-Methoxy-2-propanol. [Link]

-

Ataman Kimya. 1-METHOXY-2-PROPANOL ACETATE. [Link]

-

Cheméo. Chemical Properties of 1-Methoxy-2-propyl acetate (CAS 108-65-6). [Link]

-

Occupational Safety and Health Administration (OSHA). (2022, September 21). 1-METHOXY-2-PROPYL ACETATE. [Link]

-

Carl ROTH. (2022, June 20). Safety Data Sheet: 1-Methoxy-2-propanol. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - (S)-(+)-1-Methoxy-2-propanol. [Link]

-

Occupational Safety and Health Administration (OSHA). (2022, September 22). 1-METHOXY-2-PROPANOL. [Link]

-

Carl ROTH. Safety data sheet 1-Methoxy-2-propanol. [Link]

Sources

- 1. Buy this compound | 148462-57-1 [smolecule.com]

- 2. 2-Propanol, 1-methoxy-, 2-propanoate | C7H14O3 | CID 11008049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. premierpumps.com.au [premierpumps.com.au]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. uwaterloo.ca [uwaterloo.ca]

- 18. carlroth.com [carlroth.com]

A Technical Guide to the Thermal Stability and Decomposition of 1-Methoxy-2-propyl propanoate

Abstract

1-Methoxy-2-propyl propanoate, a key solvent in high-performance coatings, inks, and polymer synthesis, possesses a unique combination of ether and ester functionalities that govern its solubility and performance characteristics.[1] Understanding its thermal stability is paramount for ensuring process safety, product quality, and storage integrity, particularly in drug development and manufacturing where thermal stress is common. This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will explore detailed experimental methodologies for characterizing its decomposition, analyze the kinetic and mechanistic pathways of its breakdown, and discuss the practical implications for researchers, scientists, and drug development professionals.

Introduction to this compound (PGMP)

This compound, also known as propylene glycol methyl ether propionate (PGMP), is a colorless liquid with a mild, sweet odor.[1] Its utility as a solvent is widespread, valued for its ability to dissolve a variety of polymers and resins effectively.[1][2] In pharmaceutical applications, solvents like PGMP can be critical in formulation, synthesis, and purification processes. However, the application of heat during manufacturing, drying, or long-term storage can potentially lead to thermal decomposition.

The degradation of this compound can result in the formation of volatile byproducts and non-volatile residues that may alter the physicochemical properties of a formulation, impact its efficacy, or introduce impurities. Therefore, a thorough understanding of its thermal decomposition profile is not merely an academic exercise but a critical component of risk assessment and quality control in industrial applications.

This guide aims to provide an in-depth analysis of:

-

Standard methodologies for assessing thermal stability.

-

The characteristic decomposition temperatures and kinetics.

-

The primary decomposition products and the underlying chemical mechanisms.

-

Practical considerations for handling and storage to mitigate thermal degradation.

Physicochemical Properties

A baseline understanding of the physical properties of this compound is essential before analyzing its thermal behavior. These properties influence its handling, storage, and behavior under thermal stress.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [3] |

| Molecular Weight | 146.18 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 178°C | [3] |

| Flash Point | 56.8°C | [3] |

| Density | 0.947 g/cm³ | [3] |

| Vapor Pressure | 1.03 mmHg at 25°C | [3] |

These properties, particularly the boiling and flash points, indicate that while the compound is stable at room temperature, it is a combustible liquid requiring precautions against ignition sources, especially when heated.[5][6]

Methodologies for Thermal Analysis

To comprehensively characterize the thermal stability of a compound like this compound, a multi-faceted analytical approach is required. This typically involves a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).

Overall Experimental Workflow

The logical flow of investigation follows a path from detecting thermal events to identifying the products of those events, which in turn allows for the elucidation of the decomposition mechanism.

Sources

- 1. Buy this compound | 148462-57-1 [smolecule.com]

- 2. Propylene Glycol Methyl Ether Propionate With Competitive Price | cas no 112 34 5 [boxa-solvents.com]

- 3. Propylene glycol methyl ether propionate - Safety Data Sheet [chemicalbook.com]

- 4. 2-Propanol, 1-methoxy-, 2-propanoate | C7H14O3 | CID 11008049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to 1-methoxypropan-2-yl propanoate (CAS 148462-57-1)

Introduction: A Modern Solvent with a Benign Profile

1-methoxypropan-2-yl propanoate, registered under CAS number 148462-57-1, is an organic ester that has garnered significant attention as a high-performance, environmentally conscious solvent.[1][2] Also known by trade names such as Propylene Glycol Monomethyl Ether Propionate (PGMEP), this compound is characterized by its unique molecular structure, which incorporates both ether and ester functionalities. This duality imparts a versatile solvency for a wide range of polar and non-polar substances, positioning it as a favorable substitute for more traditional and potentially hazardous solvents like ethylene glycol ethyl ether acetate.[1] Its primary applications are found in the formulation of high-grade coatings, inks, adhesives, and cleaners, where its low toxicity and excellent film-forming properties are highly valued.[2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and safety profile, intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Physicochemical Data

The fundamental physical and chemical properties of 1-methoxypropan-2-yl propanoate are summarized in the table below. These characteristics are crucial for its application as a solvent, influencing its evaporation rate, viscosity, and compatibility with various resin systems.

| Property | Value | Source(s) |

| CAS Number | 148462-57-1 | [3] |

| IUPAC Name | 1-methoxypropan-2-yl propanoate | [4] |

| Synonyms | Propylene glycol monomethyl ether propionate (PGMEP), 1-Methoxy-2-propyl propanoate | [5][6] |

| Molecular Formula | C₇H₁₄O₃ | [4][5] |

| Molecular Weight | 146.18 g/mol | [4][6] |

| Appearance | Colorless, clear liquid | [2] |

| Boiling Point | 160.5 °C to 178 °C | [1][7][8] |

| Density | Approximately 0.947 g/cm³ | [1][8] |

| Melting Point | -54.94 °C | [7] |

| Flash Point | Approximately 56.8 °C | [9] |

| Solubility | Miscible with many organic solvents; moderate water solubility | [2][10] |

Synthesis and Mechanism

The principal route for the industrial production of 1-methoxypropan-2-yl propanoate is the Fischer esterification of 1-methoxy-2-propanol (also known as propylene glycol monomethyl ether or PGM) with propionic acid.[4][7] This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water, which is a byproduct of the reaction.

Reaction Pathway

The synthesis follows a well-established acid-catalyzed esterification mechanism. The process begins with the protonation of the carbonyl oxygen of propionic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of 1-methoxy-2-propanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, 1-methoxypropan-2-yl propanoate.

Caption: Fischer esterification of 1-methoxy-2-propanol and propionic acid.

Experimental Protocol: Batch Synthesis

The following protocol is adapted from the process described in U.S. Patent US5239111A.[7] This self-validating system ensures high purity through a double rectification process.

Materials:

-

1-methoxy-2-propanol (PGM)

-

Propionic acid

-

p-Toluenesulfonic acid (catalyst)

-

Xylene (azeotropic agent)

-

3-liter reactor equipped with a reflux condenser and a Dean-Stark trap

-

Distillation apparatus

Procedure:

-

Charging the Reactor: Introduce 1172 mL of 1-methoxy-2-propanol and 746 mL of propionic acid into the 3-liter reactor.

-

Addition of Catalyst and Azeotrope: Add 10 grams of p-toluenesulfonic acid and 200 mL of xylene to the reaction mixture. The xylene serves as an azeotropic agent to facilitate the removal of water.

-

Reaction: Heat the mixture to its reflux temperature of approximately 142 °C. Maintain the reaction for 5 hours. During this period, water will be continuously removed from the reaction mixture via azeotropic distillation with xylene and collected in the Dean-Stark trap.

-

In-Process Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the concentration of reactants and products.

-

Purification: Upon completion of the reaction, the crude product is subjected to a double rectification (distillation) process.

-

Primary Rectification: This step is designed to remove the azeotropic agent (xylene), unreacted propionic acid, and residual water.

-

Secondary Rectification: The second distillation separates the desired 1-methoxypropan-2-yl propanoate from the unreacted 1-methoxy-2-propanol, yielding a final product with a purity exceeding 99.9%.[7]

-

Caption: Workflow for the synthesis and purification of 1-methoxypropan-2-yl propanoate.

Analytical Characterization

To ensure the identity, purity, and quality of 1-methoxypropan-2-yl propanoate, a combination of analytical techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of 1-methoxypropan-2-yl propanoate and quantifying any residual starting materials or byproducts. While a specific method for this exact compound is not detailed in the available literature, established methods for related glycol ethers, such as OSHA Method 99 for 1-methoxy-2-propyl acetate, provide a reliable framework.[3]

Illustrative GC-MS Parameters:

-

Column: A capillary column with a polar stationary phase, such as a DB-WAX or a cyanopropylphenyl-based column (e.g., Rxi®-1301Sil MS), is suitable for separating glycol ethers and their esters.[11][12]

-

Injector: Split injection is typically used with an injector temperature of around 230 °C.[12]

-

Oven Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 1 minute, then ramping up to 240 °C.[12]

-

Carrier Gas: Helium at a constant flow rate is commonly used.[12]

-